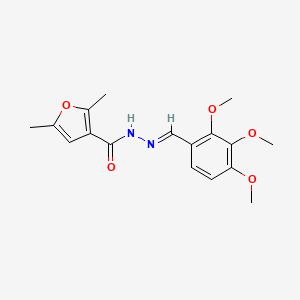![molecular formula C17H20N4O3S B5591760 N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)
N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, aiming to develop molecules with specific pharmacological properties. For instance, Shigenaga et al. (1993) discussed the synthesis of N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, emphasizing the relationship between chemical structure and antiallergic activity (Shigenaga et al., 1993).
Molecular Structure Analysis
The analysis of the molecular structure is crucial for understanding the physical and chemical behavior of compounds. Ismailova et al. (2014) presented the molecular structure of a related compound, detailing its crystalline form and bonding interactions, which can influence the compound's reactivity and stability (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets, affecting their pharmacological profile. Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, highlighting the compound's binding efficiency and receptor affinity (Shim et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are fundamental for the formulation and application of these compounds. For instance, Khan et al. (2013) described the synthesis and molecular structure of a compound, focusing on its stability and hydrogen bonding that could influence its physical properties (Khan et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and degradation, is essential for predicting the behavior of compounds under different conditions. Karade et al. (2016) explored the synthesis and in vitro reactivation study of isonicotinamide derivatives, providing insights into their reactivity and potential as enzyme reactivators (Karade et al., 2016).
特性
IUPAC Name |
N-[(3R,4R)-3-hydroxy-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-19-13(10-25-11)8-16(23)21-7-4-14(15(22)9-21)20-17(24)12-2-5-18-6-3-12/h2-3,5-6,10,14-15,22H,4,7-9H2,1H3,(H,20,24)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCZUKZRCLNXER-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CCC(C(C2)O)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CC(=O)N2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)

![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)
![N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)
![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)
![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)
![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)
![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)

![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5591778.png)